

# An In-depth Technical Guide to Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-

Cat. No.: B1582679

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## Abstract

This technical guide provides a comprehensive overview of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**, a key chemical intermediate in the synthesis of specialized organic molecules. Primarily targeting researchers, scientists, and professionals in drug development and materials science, this document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its structural elucidation. We delve into the causality behind the synthetic and analytical methodologies, offering field-proven insights into its handling and application, with a particular focus on its role as a coupling component in the manufacture of azo dyes. This guide aims to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.

## Introduction and Nomenclature

**Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**, is a difunctional organic molecule belonging to the aminopropionitrile family. Its structure incorporates a tertiary amine, a nitrile group, and a primary alcohol, making it a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a wide range of subsequent chemical transformations.

The molecule is systematically named based on the propanenitrile backbone, with a substituted phenylamino group at the 3-position. The substituent on the phenylamino nitrogen is a 2-

hydroxyethyl group. While this systematic name is precise, the compound is frequently cited in commercial and research literature by several synonyms. Establishing clarity in nomenclature is critical for accurate literature searching and material procurement.

Table 1: Compound Identification

Identifier	Value	Source
Systematic Name	Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-	IUPAC
CAS Number	92-64-8	Chemical Abstracts Service[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O	J&K Scientific[2]
Common Synonyms	N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline, 3-(N-(2-Hydroxyethyl)-N-phenylamino)propanenitrile, 3-N-(2-Hydroxyethyl)-N-phenylaminopropionitrile	Fisher Scientific[1], J&K Scientific[2]
InChI Key	WZJJWQVBLSPALW-UHFFFAOYSA-N	J&K Scientific[2]

## Physicochemical and Safety Profile

The physical properties of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** are consistent with a polar, high-boiling organic liquid. Its miscibility in water is limited, but it exhibits good solubility in common organic solvents.[3] These properties are crucial for selecting appropriate solvent systems for its synthesis, purification, and subsequent reactions.

Table 2: Physicochemical Properties

Property	Value	Notes & Source
Molecular Weight	190.25 g/mol	J&K Scientific[2]
Appearance	Light yellow liquid	Fisher Scientific[1]
Boiling Point	107 - 110 °C (at unspecified low pressure)	Fisher Scientific[1]
Density	1.12 g/cm <sup>3</sup>	J&K Scientific[2]
Refractive Index (n <sup>20</sup> /D)	1.5680 - 1.5720	J&K Scientific[2]
Flash Point	110 °C	J&K Scientific[2]

## Safety and Handling

From a toxicological perspective, **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is classified as potentially harmful. The primary hazard identified is "H303 - May be harmful if swallowed".[3] Standard laboratory safety protocols are sufficient for handling this compound.

- Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat.
- Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

## Synthesis and Purification

The synthesis of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is most efficiently achieved via a base-catalyzed Michael addition (cyanoethylation) of N-phenylethanolamine to acrylonitrile.[4][5] This reaction is a classic example of conjugate addition, where a nucleophile (the secondary amine) attacks the  $\beta$ -carbon of an  $\alpha,\beta$ -unsaturated nitrile.

Causality of Experimental Design: The choice of a base catalyst is crucial. A moderately strong base is required to deprotonate the N-H of the starting amine to a small extent, increasing its nucleophilicity without causing significant polymerization of the acrylonitrile reactant. The

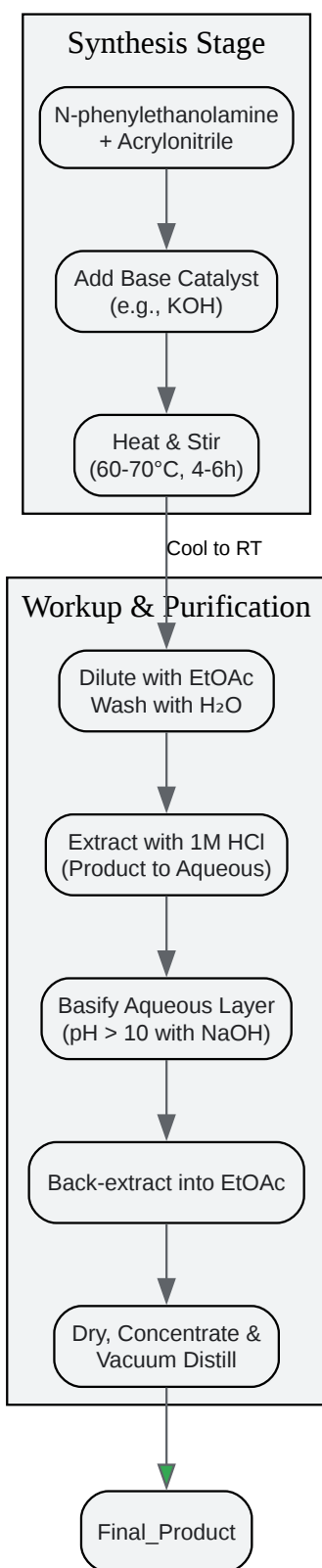
reaction is typically performed without a solvent or in a polar aprotic solvent to facilitate the interaction of the polar reactants. Post-reaction, an acid-base extraction is employed to separate the tertiary amine product from unreacted starting materials and byproducts.

## Detailed Synthesis Protocol

This protocol is a generalized procedure based on established principles of cyanoethylation.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenylethanamine (1.0 eq).
- **Catalyst Addition:** Add a catalytic amount of a suitable base (e.g., potassium hydroxide, ~0.05 eq).
- **Reactant Addition:** Slowly add acrylonitrile (1.1 eq) to the stirred mixture. The addition should be controlled to manage the exothermic nature of the reaction.
- **Reaction:** Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the catalyst.
- **Extraction:** Extract the organic layer with dilute hydrochloric acid (1M HCl). The product will move to the aqueous layer as the hydrochloride salt.
- **Isolation:** Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with a sodium hydroxide solution to a pH > 10.
- **Final Extraction:** Extract the product back into ethyl acetate.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of the target compound.

## Structural Elucidation and Analytical Characterization

Confirming the molecular structure and assessing the purity of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

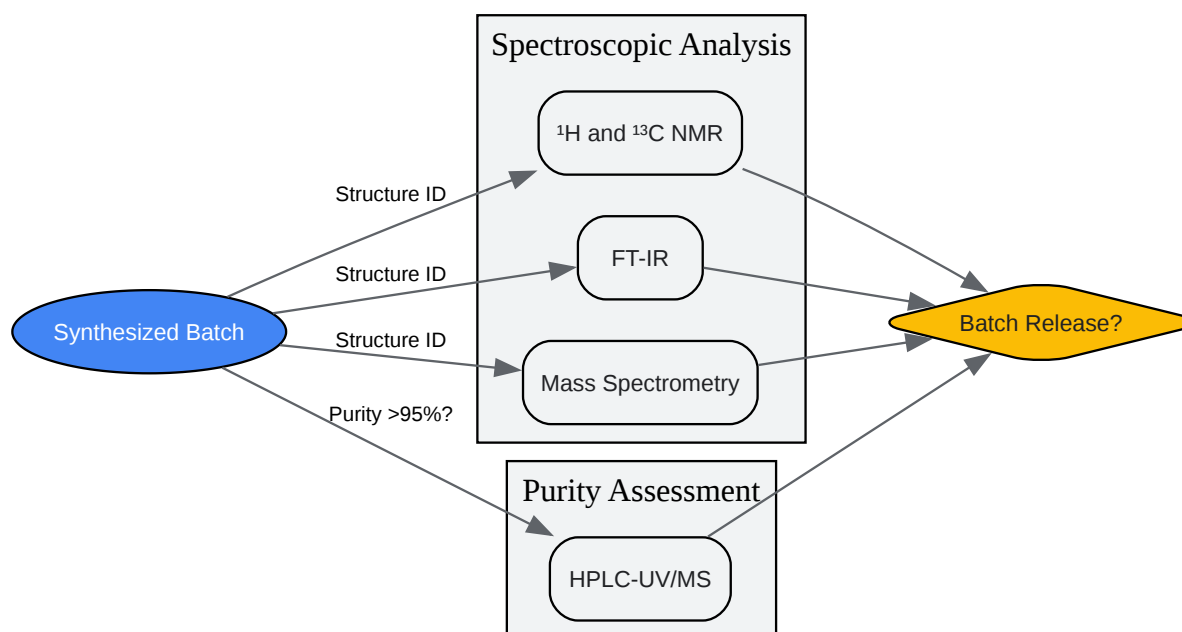
While specific experimental spectra for this compound are not widely published, the following section details the expected results based on its known structure.

Table 3: Predicted Spectroscopic Data

Technique	Functional Group	Expected Signal / Peak
<sup>1</sup> H NMR	Aromatic-H (C <sub>6</sub> H <sub>5</sub> )	δ ≈ 6.7-7.3 ppm (multiplet, 5H)
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -OH)	δ ≈ 3.7 ppm (triplet, 2H)	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -OH)	δ ≈ 3.6 ppm (triplet, 2H)	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -CN)	δ ≈ 3.5 ppm (triplet, 2H)	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -CN)	δ ≈ 2.6 ppm (triplet, 2H)	
Hydroxyl (-OH)	δ ≈ 2.0-4.0 ppm (broad singlet, 1H, D <sub>2</sub> O exchangeable)	
<sup>13</sup> C NMR	Nitrile (-C≡N)	δ ≈ 118 ppm
Aromatic-C (C <sub>6</sub> H <sub>5</sub> )	δ ≈ 112, 117, 129, 147 ppm	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -OH)	δ ≈ 60 ppm	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -OH)	δ ≈ 52 ppm	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -CN)	δ ≈ 48 ppm	
Methylene (-N-CH <sub>2</sub> -CH <sub>2</sub> -CN)	δ ≈ 18 ppm	
FT-IR	O-H Stretch (alcohol)	~3400 cm <sup>-1</sup> (broad)
C-H Stretch (aromatic)	~3050 cm <sup>-1</sup>	
C-H Stretch (aliphatic)	~2850-2950 cm <sup>-1</sup>	
C≡N Stretch (nitrile)	~2250 cm <sup>-1</sup> (sharp, medium intensity)	
Mass Spec (EI)	Molecular Ion [M] <sup>+</sup>	m/z = 190
Major Fragment	m/z = 132 ([M - CH <sub>2</sub> CH <sub>2</sub> CN] <sup>+</sup> )	
Major Fragment	m/z = 104 ([M - CH <sub>2</sub> CH <sub>2</sub> OH - C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup> )	

## Quality Control Analytical Workflow

A standardized workflow is essential for ensuring the quality and consistency of each synthesized batch before its use in downstream applications.



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Caption: Standard analytical workflow for quality control of the synthesized product.

## Applications in Organic Synthesis

The primary documented application of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is as a key intermediate, specifically a coupler, in the synthesis of azo dyes and reactive-disperse dyes.<sup>[6][7]</sup>

In this context, an aromatic primary amine (the diazo component) is treated with a nitrite source to form a diazonium salt. This highly reactive salt then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenyl ring of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** (the coupler). The reaction typically occurs at the para-position of the aniline ring.



The resulting azo compound contains a chromophore responsible for its color. The nitrile and hydroxyethyl groups can be further modified to tune the dye's properties, such as its solubility, reactivity, and affinity for specific fibers like nylon or cotton.[6][8] For instance, the hydroxyl group can be derivatized into a reactive moiety, like a sulphatoethylsulphone group, enabling the dye to form a covalent bond with the fiber for enhanced color fastness.[6]

## Conclusion

**Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** (CAS 92-64-8) is a valuable and versatile chemical intermediate with a well-defined synthesis pathway and significant application in the dye industry. Its difunctional nature provides a platform for creating complex molecules with tailored properties. This guide has provided a detailed framework for its synthesis, characterization, and safe handling, intended to support researchers and developers in leveraging this compound for their specific applications. The provided protocols and analytical workflows offer a self-validating system for producing and qualifying this important chemical building block.

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